3-(azidomethyl)oxane
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Overview
Description
3-(azidomethyl)oxane: is a chemical compound with the molecular formula C6H11N3O. It is characterized by the presence of an azide group (-N3) attached to a methylene group (-CH2-) which is further connected to an oxane ring. This compound is of significant interest in various scientific fields due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common method involves the bromination of pentaerythritol and metriol using a mixture of hydrobromic acid, acetic acid, and sulfuric acid.
Epoxide Ring Opening: Another method involves the opening of an epoxide ring followed by azidation.
Industrial Production Methods: Industrial production of 3-(azidomethyl)oxane typically involves large-scale bromination and cyclization processes, utilizing phase-transfer catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(azidomethyl)oxane can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and various alkyl halides.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used for azide reduction.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 3-(azidomethyl)oxane is used in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Polymer Chemistry: It is used in the synthesis of energetic polymers and copolymers, such as poly(3-azidomethyl-3-methyloxetane) and poly(3,3-bis(azidomethyl)oxetane).
Biology and Medicine:
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to form stable triazole rings.
Industry:
Mechanism of Action
The primary mechanism of action of 3-(azidomethyl)oxane involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The formation of triazoles is facilitated by copper(I) catalysts in the Huisgen cycloaddition reaction . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
3,3-bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups, used in energetic polymers.
3-azidomethyl-3-methyloxetane: Contains an additional methyl group, used in similar applications as 3-(azidomethyl)oxane.
Uniqueness:
Reactivity: The presence of the azide group in this compound makes it highly reactive and versatile in various chemical reactions.
Applications: Its unique structure allows for diverse applications in polymer chemistry, material science, and bioconjugation, making it a valuable compound in both research and industry.
Properties
CAS No. |
2152201-70-0 |
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Molecular Formula |
C6H11N3O |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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